3-Methoxybutan-1-ol chemical properties and structure
3-Methoxybutan-1-ol chemical properties and structure
An In-depth Technical Guide to 3-Methoxybutan-1-ol
An Overview for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of 3-Methoxybutan-1-ol (CAS No: 2517-43-3). This bifunctional compound, containing both a primary alcohol and an ether group, is utilized across various industrial and research sectors.[1][2][3] Its properties make it a valuable high-boiling point solvent, a coupling agent, and a key intermediate in the synthesis of more complex molecules.[1][4]
Chemical Structure and Identification
3-Methoxybutan-1-ol is a primary alcohol in which the hydroxyl group at position 3 of butane-1,3-diol is substituted with a methoxy group.[1][3] This structure imparts both hydrophilic (from the alcohol group) and lipophilic (from the ether and alkyl chain) characteristics to the molecule.
IdentifierValue IUPAC Name3-methoxybutan-1-ol[3] SMILESCC(CCO)OC[3] InChIInChI=1S/C5H12O2/c1-5(7-2)3-4-6/h5-6H,3-4H2,1-2H3[3] InChIKeyJSGVZVOGOQILFM-UHFFFAOYSA-N[3]
>]; } } Caption: Chemical structure and key identifiers for 3-Methoxybutan-1-ol.
Physicochemical Properties
3-Methoxybutan-1-ol is a clear, colorless, and odorless liquid that is miscible with water and common organic solvents.[1][2][4] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₁₂O₂ | [1][5] |
| Molecular Weight | 104.15 g/mol | [1][3] |
| Boiling Point | 161 °C | [1][2] |
| Melting Point | -85 °C | [1][2] |
| Density | 0.928 g/mL at 25 °C | [1] |
| Refractive Index (n20/D) | 1.416 | [1][2] |
| Flash Point | 46 - 74 °C (115 - 117 °F) | [1][2][6][7] |
| Vapor Pressure | 1.3 hPa at 20 °C; 0.738 mmHg at 25°C | [2][5] |
| Water Solubility | Miscible / Soluble | [2][5] |
| pKa | 14.90 ± 0.10 (Predicted) | [1][5] |
| LogP | 0.002 at 25°C and pH 7 | [1] |
Spectral Data
Spectroscopic data is crucial for the identification and characterization of 3-Methoxybutan-1-ol.
| Data Type | Key Information / Reference |
| ¹H NMR | Spectra available from suppliers like Sigma-Aldrich and in databases such as ChemicalBook and SpectraBase.[8][9] |
| ¹³C NMR | Data available in spectral databases.[8] |
| Mass Spectrometry | Electron ionization mass spectra are available in the NIST Chemistry WebBook.[10][11] |
| IR Spectroscopy | IR spectral data is available in the NIST Chemistry WebBook and other databases.[8][10] |
Synthesis and Experimental Protocols
General Protocol for the Synthesis of a Methoxy Alcohol via Ketone Reduction:
This protocol is based on the synthesis of a similar compound, 3-methoxy-2-butanol, and illustrates a generalizable approach.[12]
-
Dissolution : Dissolve the corresponding ketone precursor (e.g., 3-methoxybutanone) in a suitable alcohol solvent, such as methanol, within a round-bottom flask.
-
Cooling : Cool the solution to 0 °C using an ice bath to control the reaction exotherm.
-
Reduction : Slowly add a reducing agent, such as sodium borohydride (NaBH₄), in portions to the cooled solution.[12]
-
Reaction Monitoring : After the addition is complete, allow the mixture to warm to room temperature and stir. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quenching : Once the reaction is complete, carefully quench the excess reducing agent by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extraction : Extract the aqueous layer multiple times with a suitable organic solvent, such as diethyl ether.
-
Purification : Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent like magnesium sulfate. After filtering, concentrate the solution under reduced pressure. The crude product can then be purified by fractional distillation.[12]
// Nodes start [label="Start:\nKetone Precursor\n+ Solvent", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; reduction [label="Reduction\n(e.g., NaBH₄)\nat 0°C -> RT"]; monitoring [label="Reaction Monitoring\n(TLC / GC-MS)"]; quench [label="Quenching\n(e.g., aq. NH₄Cl)"]; extraction [label="Workup:\nLiquid-Liquid Extraction"]; drying [label="Drying Organic Phase\n(e.g., MgSO₄)"]; concentration [label="Solvent Removal\n(Rotary Evaporation)"]; purification [label="Purification\n(Fractional Distillation)"]; end [label="Final Product:\n3-Methoxybutan-1-ol", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> reduction; reduction -> monitoring; monitoring -> quench [label="Reaction\nComplete"]; quench -> extraction; extraction -> drying; drying -> concentration; concentration -> purification; purification -> end; } Caption: A generalized workflow for the synthesis and purification of an alkoxy alcohol.
Reactivity and Chemical Stability
3-Methoxybutan-1-ol is stable under normal temperatures and pressures.[6] However, it is a combustible liquid and its vapors can form explosive mixtures with air above its flashpoint.[2][13]
-
Incompatible Materials : It should be kept away from strong oxidizing agents, acid anhydrides, and acid chlorides.[6] Contact with strong bases at elevated temperatures may lead to runaway reactions.[14]
-
Hazardous Decomposition : Upon combustion, it may produce carbon monoxide and carbon dioxide.[6]
-
Storage : Store in a cool, dry, well-ventilated area away from sources of ignition, in a tightly closed container.[6][15] The use of nitrogen blanketing is recommended for storage and transport to minimize the potential formation of peroxides.[14]
Applications in Research and Industry
3-Methoxybutan-1-ol's unique properties lend it to a variety of applications:
-
Solvent : It is used as a high-boiling point solvent for lacquers, paints, coatings, inks, and adhesives.[1][2][4] It is particularly effective in nitrocellulose lacquers and alkyd resin paints, where it improves brushability and flow.[4]
-
Chemical Intermediate : It serves as an intermediate in the synthesis of plasticizers, herbicides, and pharmaceuticals.[1][4] It has also been used to synthesize specific dyes and xanthate complexes.[1]
-
Coupling Agent : It is used as a coupling agent in brake fluids.[1][4]
-
Cosmetics : In the cosmetics industry, it functions as a solvent.[1][5]
-
Research : It has been used as a model compound for studying the dehydration of alcohols.[1]
Safety and Handling
Proper handling of 3-Methoxybutan-1-ol is essential to ensure laboratory and personnel safety. It is considered a flammable liquid and may be harmful if swallowed.[16]
Personal Protective Equipment (PPE):
-
Eye/Face Protection : Wear tightly fitting safety goggles.[15]
-
Skin Protection : Wear suitable protective clothing and gloves (e.g., neoprene).[14][15]
-
Respiratory Protection : Use in a well-ventilated area. If exposure limits are exceeded, a full-face respirator may be necessary.[15]
First Aid Measures:
-
Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen.[6][15]
-
Skin Contact : Remove contaminated clothing and flush the skin with plenty of water.[6]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes.[6]
-
Ingestion : Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[6][15] Swallowing may lead to aspiration into the lungs, causing chemical pneumonitis.[14]
References
- 1. 3-Methoxy-1-butanol | 2517-43-3 [chemicalbook.com]
- 2. 3-Methoxybutan-1-ol – Wikipedia [de.wikipedia.org]
- 3. 3-Methoxy-1-butanol | C5H12O2 | CID 17291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. atamankimya.com [atamankimya.com]
- 5. Page loading... [guidechem.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. 3-methoxy-1-butanol, 2517-43-3 [thegoodscentscompany.com]
- 8. 3-Methoxy-1-butanol(2517-43-3) 1H NMR spectrum [chemicalbook.com]
- 9. spectrabase.com [spectrabase.com]
- 10. 1-Butanol, 3-methoxy- [webbook.nist.gov]
- 11. 1-Butanol, 3-methoxy- [webbook.nist.gov]
- 12. benchchem.com [benchchem.com]
- 13. 3-METHOXYBUTANOL [training.itcilo.org]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. echemi.com [echemi.com]
- 16. godavaribiorefineries.com [godavaribiorefineries.com]
